Sodium butyl 10-(sulfooxy)stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium butyl 10-(sulfooxy)stearate is a chemical compound with the molecular formula C22H43O6S.Na. It is a sodium salt of butyl ester of 10-(sulfooxy)stearic acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium butyl 10-(sulfooxy)stearate typically involves the esterification of stearic acid with butanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction is carried out in a reaction kettle, where stearic acid, butanol, and sulfuric acid are added sequentially. The mixture is heated to boiling while stirring, and the water formed during the reaction is continuously removed using an oil-water separator. Once the reaction is complete, the mixture is washed and distilled to remove any remaining solvents, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The key steps include esterification, purification, and refining. The use of high-vacuum pumps is often avoided to reduce production costs and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium butyl 10-(sulfooxy)stearate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The sulfooxy group can be oxidized under specific conditions to form sulfonic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Stearic acid and butanol.
Oxidation: Sulfonic acids.
Substitution: Various esters or other substituted products.
Wissenschaftliche Forschungsanwendungen
Sodium butyl 10-(sulfooxy)stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Wirkmechanismus
The mechanism of action of sodium butyl 10-(sulfooxy)stearate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the formation of micelles and other structures .
Vergleich Mit ähnlichen Verbindungen
Sodium butyl 10-(sulfooxy)stearate can be compared with other similar compounds such as:
Sodium butyl oleate sulfate: Similar in structure but with different fatty acid chains.
Sodium stearate: Lacks the sulfooxy group, making it less effective as a surfactant.
Sodium lauryl sulfate: A common surfactant with a shorter carbon chain, leading to different properties and applications
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique surfactant properties make it valuable in both scientific research and industrial processes. Understanding its preparation, chemical reactions, and mechanism of action can help in leveraging its full potential in different applications.
Eigenschaften
CAS-Nummer |
68415-63-4 |
---|---|
Molekularformel |
C22H43NaO6S |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
sodium;(18-butoxy-18-oxooctadecan-9-yl) sulfate |
InChI |
InChI=1S/C22H44O6S.Na/c1-3-5-7-8-11-14-17-21(28-29(24,25)26)18-15-12-9-10-13-16-19-22(23)27-20-6-4-2;/h21H,3-20H2,1-2H3,(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
DJZWRSDVZUQAES-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCCCC)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.